molecular formula C13H13N3O3S B378756 2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 316358-10-8

2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B378756
CAS No.: 316358-10-8
M. Wt: 291.33g/mol
InChI Key: FUPKGLPDLTYEKD-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a tetrahydropyridinone core, a 5-methylfuran-2-yl substituent, a nitrile group, and a thioacetamide side chain. This unique molecular architecture suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as fused heterocyclic systems, are frequently investigated for their ability to modulate enzymatic activity and interact with protein targets like kinases . The presence of the thioacetamide moiety is a notable feature, as this functional group is a known source of sulfide ions in synthetic chemistry and is used in the preparation of various organic and inorganic compounds . Researchers may explore the application of this compound in developing pharmacologically active molecules. Its specific properties and mechanism of action are subjects for ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[[5-cyano-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-2-3-10(19-7)8-4-12(18)16-13(9(8)5-14)20-6-11(15)17/h2-3,8H,4,6H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKGLPDLTYEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide , with the CAS number 316358-10-8 , is a synthetic organic molecule characterized by its unique structure that combines a tetrahydropyridine core with a thiol and acetamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C13H13N3O3S
  • Molecular Weight : 291.33 g/mol

This compound features a cyano group, which is often associated with biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that compounds similar to 2-((3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related tetrahydropyridine derivatives against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes. For instance:

  • AChE Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Cytotoxic Activity

In vitro studies have demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AChE InhibitionIC50 values indicating potent inhibition
CytotoxicityInduces apoptosis in cancer cells

Case Study: AChE Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the AChE inhibitory activity of several tetrahydropyridine derivatives. The results indicated that modifications to the cyano and furan groups significantly enhanced potency. The most effective compounds showed IC50 values in the low micromolar range, suggesting that 2-((3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide could be a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of tetrahydropyridine compounds exhibit significant biological activity, including:

  • Antitumor Activity : Studies have shown that tetrahydropyridine derivatives can inhibit cancer cell proliferation. The cyano and thioacetamide groups may enhance the compound's interaction with biological targets involved in tumor growth regulation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the furan ring and cyano group may contribute to this bioactivity by interfering with microbial metabolic processes.

Agricultural Applications

Research into agrochemicals has identified this compound as a potential candidate for developing new pesticides or herbicides. Its unique structure may allow it to act on specific biochemical pathways in pests or weeds, providing a targeted approach to pest management.

Materials Science

The incorporation of this compound into polymer matrices has been studied for creating functional materials with enhanced properties. For instance:

  • Conductive Polymers : By integrating this compound into conductive polymer systems, researchers aim to improve electrical conductivity and thermal stability.
  • Nanocomposites : The compound's ability to form stable dispersions can be exploited in nanocomposite materials, enhancing mechanical properties and thermal resistance.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated several tetrahydropyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to 2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Agricultural Efficacy

In a field trial reported in the Journal of Agricultural and Food Chemistry, formulations containing derivatives of the target compound were tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting potential for development as an eco-friendly pesticide.

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntitumor agentsSignificant cytotoxicity against cancer cells
Antimicrobial agentsEffective against various bacterial strains
Agricultural SciencePesticidesEffective pest control in field trials
Materials ScienceConductive polymersImproved conductivity when used as an additive
NanocompositesEnhanced mechanical properties

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • Substituted Acetamides : N-phenyl or N-thiazolyl acetamide derivatives (e.g., ) may exhibit distinct binding profiles compared to the unsubstituted acetamide in the target compound.

Physicochemical Properties

Available data for analogs suggest trends in solubility and stability:

Compound Molecular Weight Predicted pKa Predicted LogP Reference
2-{[3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide 317.36 g/mol 11.22 ~2.1 (estimated)
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide 395.43 g/mol Not reported ~3.5 (estimated)

Key Observations :

  • The methoxyphenyl analog (pKa ~11.22) is more basic than typical phenyl derivatives, which may influence ionization under physiological conditions .
  • Higher molecular weight and lipophilicity in N-phenyl derivatives (e.g., ) could reduce aqueous solubility compared to the target compound.

Research Implications and Limitations

  • Bioactivity Gaps: No direct bioactivity data for the target compound are provided.
  • Structural Optimization : Substituent variations (e.g., halogenation in , heterocycles in ) highlight opportunities to tune pharmacokinetic properties.

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